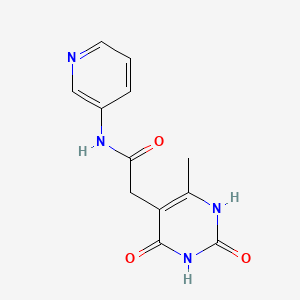![molecular formula C18H19FN6O2 B2710752 1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one CAS No. 1060204-89-8](/img/structure/B2710752.png)
1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound contains several structural components, including a triazolo[4,3-b]pyridazine ring, a piperazine ring, and a fluorophenoxy group. These components are common in many pharmaceuticals and could potentially contribute to various biological activities .
Molecular Structure Analysis
The compound’s structure includes a triazolo[4,3-b]pyridazine ring, which is a type of heterocyclic compound. Heterocyclic compounds contain at least one atom other than carbon within the ring structure, in this case, nitrogen. The piperazine ring is a saturated six-membered ring containing two nitrogen atoms. The fluorophenoxy group contains a fluorine atom, which is often used in pharmaceuticals to improve bioavailability .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. For example, the presence of the fluorine atom could potentially increase its lipophilicity, which could affect its solubility and permeability .Scientific Research Applications
Synthesis and Biological Activity
Researchers have synthesized a variety of compounds related to "1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(4-fluorophenoxy)propan-1-one" and evaluated their biological activities. These compounds have shown significant potential in areas such as antihistaminic activity, inhibition of eosinophil infiltration, 5-HT2 antagonist activity, and potential therapeutic applications in treating allergies and inflammatory conditions.
Antihistaminic and Anti-inflammatory Activities : A study by Gyoten et al. (2003) synthesized and evaluated a series of compounds for their antihistaminic activity and inhibitory effect on eosinophil infiltration. The research identified compounds exhibiting both antihistaminic activity and an inhibitory effect on eosinophil chemotaxis, with potential applications in treating atopic dermatitis and allergic rhinitis Gyoten et al., 2003.
5-HT2 Antagonist Activity : Watanabe et al. (1992) prepared a series of compounds and tested them for 5-HT2 and alpha 1 receptor antagonist activity. Among these, certain compounds showed potent 5-HT2 antagonist activity, highlighting their potential as therapeutic agents Watanabe et al., 1992.
Genotoxicity Studies : Gunduz et al. (2018) investigated the genotoxicity of a compound closely related to the chemical structure of interest, identifying potential causes of genotoxicity and suggesting modifications to mitigate these effects Gunduz et al., 2018.
Synthesis and Structural Analysis : Sallam et al. (2021) focused on the synthesis, structure analysis, and characterization of pyridazine analogs, highlighting their significance in medicinal chemistry due to their pharmaceutical importance Sallam et al., 2021.
Antimicrobial and Anti-inflammatory Activities : El-Reedy et al. (2020) synthesized novel compounds and evaluated them as anti-inflammatory and antimicrobial agents, showing high activity levels compared to commercial antibiotics El-Reedy et al., 2020.
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN6O2/c1-13(27-15-4-2-14(19)3-5-15)18(26)24-10-8-23(9-11-24)17-7-6-16-21-20-12-25(16)22-17/h2-7,12-13H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUMFZBRALMKCGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NN3C=NN=C3C=C2)OC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-1-[6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2710670.png)
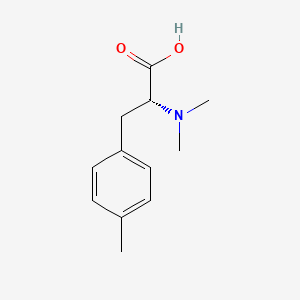
![4-[(Methoxycarbonyl)(methyl)amino]butanoic acid](/img/structure/B2710673.png)

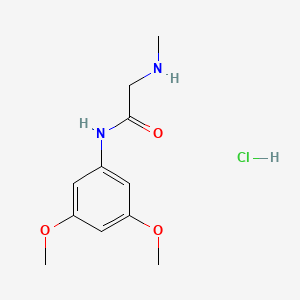

![4-methoxy-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}benzamide](/img/structure/B2710679.png)
![ETHYL 2-{2-[(5-{[(3-METHOXYPHENYL)FORMAMIDO]METHYL}-4-(4-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDO}-4H,5H,6H,7H,8H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B2710681.png)
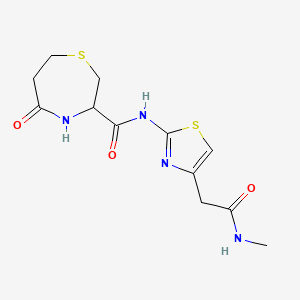
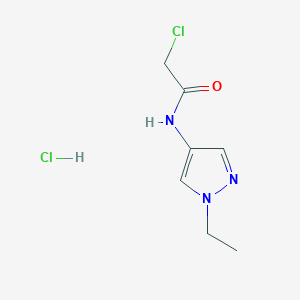
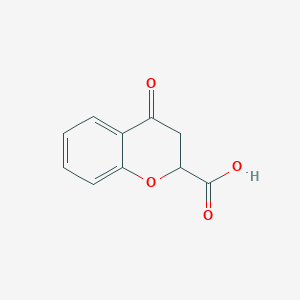
![tert-butyl N-[(benzenesulfonyl)methyl]-N-methylcarbamate](/img/structure/B2710690.png)
![N-[[4-(difluoromethoxy)phenyl]methyl]-2-(2-formylphenoxy)acetamide](/img/structure/B2710691.png)
